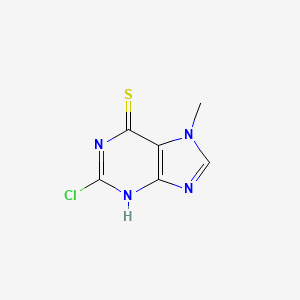

2-chloro-7-methyl-3H-purine-6-thione

Description

Structure

3D Structure

Properties

CAS No. |

53050-28-5 |

|---|---|

Molecular Formula |

C6H5ClN4S |

Molecular Weight |

200.65 g/mol |

IUPAC Name |

2-chloro-7-methyl-3H-purine-6-thione |

InChI |

InChI=1S/C6H5ClN4S/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H,9,10,12) |

InChI Key |

FFVNDUREZPOYQP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C(=S)N=C(N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Annulation and Ring Expansion Reactions Involving the Purine (B94841) Scaffold

The purine ring system, a cornerstone of numerous biologically significant molecules, offers a versatile scaffold for the construction of more complex, fused heterocyclic systems through annulation reactions. These reactions involve the building of a new ring onto the existing purine framework, often by leveraging the reactivity of its substituents. In the context of 2-chloro-7-methyl-3H-purine-6-thione, the chloro and thione functionalities serve as key handles for such transformations. This section explores the synthetic strategies for the annulation of the purine scaffold, with a particular focus on the formation of thiazole-fused purine derivatives. While the concept of ring expansion is a known strategy in heterocyclic chemistry for accessing larger ring systems, specific examples detailing the ring expansion of the this compound scaffold are not extensively documented in the reviewed literature.

One of the prominent annulation strategies involves the reaction of purine derivatives with bifunctional electrophiles, leading to the formation of tricyclic systems. A notable example is the synthesis of thiazolo[2,3-f]purine-2,4-diones from 8-bromoxanthine (B49285) derivatives. This transformation proceeds via initial S-alkylation with a phenacyl bromide, followed by an acid-catalyzed intramolecular cyclodehydration.

A general two-step synthesis of 1,3,6-trisubstituted thiazolo[2,3-f]purine-2,4-diones has been reported, starting from 8-bromo-1,3-dipropylxanthine. The first step involves the S-alkylation of the corresponding 8-thioxanthine with various substituted phenacyl bromides to yield 8-(2-oxo-2-phenylethylsulfanyl)xanthine derivatives. The subsequent cyclodehydration of these intermediates using polyphosphoric acid (PPA) affords the desired thiazolo[2,3-f]purine-2,4-diones in good yields. researchgate.netresearchgate.net

The reaction pathway is illustrated in the scheme below:

Scheme 1: Synthesis of 1,3-dipropyl-6-substituted-1H-thiazolo[2,3-f]purine-2,4-diones

Step 1: S-alkylation of 8-thioxanthine derivative

Step 2: Cyclodehydration to form the thiazole (B1198619) ring

The following table summarizes the synthesized 8-(2-oxo-2-arylethylsulfanyl)-1,3-dipropyl-3,7-dihydropurine-2,6-dione intermediates:

| Compound | Ar | Yield (%) | Melting Point (°C) |

| 1 | p-tolyl | 71 | 178-180 |

| 2 | p-nitrophenyl | 66 | 189-191 |

Table 1: Synthesis of 8-(2-oxo-2-arylethylsulfanyl)-1,3-dipropyl-3,7-dihydropurine-2,6-dione intermediates.

The subsequent cyclization of these intermediates using polyphosphoric acid yields the final tricyclic products, as detailed in the table below:

| Compound | Ar | Yield (%) | Melting Point (°C) |

| 3 | Phenyl | 76 | 187-189 |

| 4 | p-tolyl | 81 | 201-203 |

| 5 | p-nitrophenyl | 73 | 210-212 |

Table 2: Synthesis of 1,3-dipropyl-6-substituted-1H-thiazolo[2,3-f]purine-2,4-diones. researchgate.net

Another relevant annulation strategy involves the reaction of guanosine (B1672433) with chloroacetaldehyde (B151913) or bromoacetone (B165879) to form tricyclic guanosine analogues, which can then be thionated to produce tricyclic thiopurines. nih.gov This approach highlights the feasibility of constructing an additional ring on the imidazole (B134444) portion of the purine core.

While these examples utilize purine precursors that are structurally related to this compound, direct experimental data for the annulation and ring expansion reactions of the title compound itself are limited in the surveyed literature. The presence of the 2-chloro and 7-methyl groups would likely influence the reactivity and regioselectivity of such transformations. Further research in this specific area is warranted to fully explore the synthetic potential of this particular purine derivative in constructing novel fused heterocyclic systems.

Chemical Reactivity and Mechanistic Investigations

Tautomerism and Isomerization Studies

The structural dynamics of 2-chloro-7-methyl-3H-purine-6-thione are significantly influenced by tautomerism and the potential for geometrical isomerism in its anionic form.

Prototropic Tautomerism and its Influence on Reactivity

Prototropic tautomerism, the migration of a proton, is a key feature of this compound. The presence of a thione group at the C6 position allows for a dynamic equilibrium between the thione and thiol forms. In the thione form (lactam), the hydrogen is on a nitrogen atom of the purine (B94841) ring, while in the thiol form (lactim), the proton is located on the sulfur atom, creating a sulfhydryl group.

The tautomeric state significantly impacts the molecule's reactivity. The thione form is a key participant in methylation reactions on the sulfur atom, a common metabolic pathway for thiopurine drugs. nih.gov Conversely, the thiol form can undergo S-alkylation and oxidation to form disulfide bridges.

| Tautomeric Form | Key Structural Feature | Implied Reactivity |

| Thione (3H-purine-6-thione) | C=S double bond | Nucleophilic sulfur, potential for S-methylation |

| Thiol (6-mercaptopurine) | S-H single bond | Acidic proton, potential for S-alkylation and oxidation |

Geometrical Isomerism in Anions

In strongly basic media, deprotonation of this compound can lead to the formation of an anion. For aromatic amino compounds derived from azaheterocycles, the existence of geometrical isomerism in their anions has been reported. This phenomenon arises from the restricted rotation around a carbon-nitrogen bond that possesses partial double bond character. While direct experimental evidence for geometrical isomerism in the anion of this compound is not documented, the general principle may apply. The delocalization of the negative charge within the purine ring system after deprotonation could impart sufficient double bond character to the exocyclic C-S bond, potentially leading to syn and anti isomers. The specific conformation could influence the anion's subsequent reactions and its role as a nucleophile.

Nucleophilic and Electrophilic Reaction Mechanisms

The presence of a chloro substituent and the purine ring system makes this compound susceptible to various nucleophilic and electrophilic attacks.

Reaction Pathways in Strongly Basic Media

In strongly basic media, such as in the presence of hydroxide (B78521) ions, substituted purines can undergo several transformations. For this compound, two primary reaction pathways are conceivable. The first is nucleophilic substitution of the chlorine atom at the C2 position. The electron-deficient nature of the C2 carbon, enhanced by the adjacent nitrogen atoms, makes it a prime target for nucleophilic attack. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl group, followed by the elimination of a leaving group. libretexts.orgmasterorganicchemistry.com While not a carboxylic acid derivative, the principle of addition-elimination at an sp2-hybridized carbon is relevant.

The second, and often competing, pathway is the opening of the purine ring system.

Role of Hydroxide Ions in Ring Opening

Hydroxide ions can act as potent nucleophiles, attacking the electrophilic centers of the purine ring. In related 7-methylated purine derivatives, such as 7-methylguanosine, alkaline conditions are known to induce the opening of the imidazole (B134444) ring. nih.govnih.gov This occurs via nucleophilic attack of the hydroxide ion at the C8 position, leading to cleavage of the N7-C8 or N9-C8 bond.

For this compound, a similar ring-opening cascade is plausible. The hydroxide ion could attack the C2 or C6 positions. Attack at C2 would lead to the formation of a tetrahedral intermediate, which could then initiate ring cleavage. Studies on the alkaline hydrolysis of epoxides also demonstrate ring-opening mechanisms initiated by hydroxide attack. libretexts.org While the substrate is different, the principle of nucleophile-induced ring-opening of a strained or electron-deficient ring is a common mechanistic theme in organic chemistry. mdpi.com The resulting pyrimidine (B1678525) derivative would be a consequence of the cleavage of the imidazole portion of the purine scaffold.

| Site of Attack | Potential Outcome |

| C2 | Nucleophilic substitution of chloride or imidazole ring opening |

| C6 | Potential for ring opening of the pyrimidine ring |

| C8 | Potential for imidazole ring opening |

Chichibabin Amination Considerations

The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles, typically involving the reaction of the heterocycle with sodium amide (NaNH2) to introduce an amino group. wikipedia.orgscientificupdate.com This reaction proceeds via a nucleophilic substitution of a hydride ion (SNH). wikipedia.org

For this compound, the direct application of Chichibabin conditions would present several complexities. The purine ring is generally less reactive in this transformation than simpler heterocycles like pyridine (B92270). Furthermore, the presence of multiple potential reaction sites and acidic protons complicates the reaction.

Several factors would need to be considered:

Regioselectivity : The amide anion could potentially attack the C2 or C8 positions. The C2 position, being activated by the chloro leaving group, would be a likely site for nucleophilic aromatic substitution (SNAr) rather than a true Chichibabin-type reaction.

Competing Reactions : The acidic proton of the thione/thiol group would readily react with the strong base (amide anion), consuming the reagent and forming the corresponding salt.

Leaving Groups : The reaction could proceed via displacement of the chloride at C2 or a hydride ion at C8. The chloride is a much better leaving group than hydride, favoring an SNAr pathway at C2.

While a direct amination via a classic Chichibabin mechanism is unlikely to be straightforward, modified conditions or related nucleophilic amination reactions could potentially be employed to introduce an amino group onto the purine ring. ntu.edu.sgresearchgate.net

Research Findings on Charge Transfer Complex Formation of this compound Remain Undocumented

Despite a comprehensive search of available scientific literature, no specific research detailing the charge transfer (CT) complex formation and associated mechanisms of this compound has been identified.

While the field of charge transfer complexes is extensive, with numerous studies on various donor and acceptor molecules, specific investigations into the behavior of this compound in this context appear to be absent from the public domain. General principles of charge transfer interactions involve an electron donor molecule and an electron acceptor molecule, which can associate to form a complex. This interaction can be studied using various spectroscopic techniques to understand the nature of the complex, its stoichiometry, and its stability.

Commonly studied electron acceptors in the context of charge transfer complexes include molecules like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). mdpi.com Research on other heterocyclic compounds, such as quinine, has demonstrated the formation of 1:1 charge transfer complexes with these acceptors, characterized by new absorption bands in their electronic spectra. mdpi.com

Furthermore, studies on related purine derivatives exist. For instance, information is available for compounds such as 2-chloro-7-methyl-7H-purine biosynth.com, 2-chloro-7H-purine , and 2,6-dichloro-7-methyl-7H-purine nih.gov. However, the electronic and structural differences between these molecules and this compound, particularly the presence of a thione group at the 6-position, would significantly influence its electron-donating or accepting properties and, consequently, its ability to form charge transfer complexes.

Without dedicated research on this compound, any discussion on its charge transfer complex formation, including potential mechanisms, stoichiometry, and spectroscopic data, would be purely speculative. Therefore, no data tables or detailed research findings on this specific topic can be provided at this time.

Computational Chemistry and Electronic Structure Analysis

Quantum Chemical Methodologies for Purine (B94841) Thiones

The study of purine thiones heavily relies on a variety of quantum chemical methods that can accurately describe their complex electronic structures.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic properties of molecules like purine thiones. nih.gov This method is widely used to calculate molecular orbital characteristics, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. nih.govnih.gov The energy difference between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. nih.gov

DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311g(d,p), are instrumental in correlating theoretical electronic properties with experimental observations. nih.gov For instance, in studies of purine isosteres, DFT has been used to understand how structural variations influence electronic properties and, consequently, biological activity. nih.gov The theory also provides a framework for analyzing charge-transfer interactions in complexes involving purine derivatives. nih.gov

Table 1: Representative HOMO-LUMO Energies and Energy Gaps for Purine Derivatives Calculated by DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Purine Analog 5a | -6.19 | -1.07 | -5.12 |

| Purine Analog 5e | -6.17 | -1.08 | -5.09 |

| Purine Analog 5i | -6.22 | -0.45 | -5.77 |

| Data is for representative purine-1,2,3-triazolylacetamide derivatives and is intended to be illustrative of the application of DFT. nih.gov |

For a more accurate description of excited states and photochemistry, especially in cases where electron correlation is significant, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are employed. mdpi.comnih.gov The CASSCF method provides a good qualitative description of the potential energy surfaces of different electronic states, while CASPT2 is used to include dynamic electron correlation for more accurate energy calculations. nih.govnih.gov

The CASPT2//CASSCF protocol, where geometries are optimized at the CASSCF level and then energies are refined using CASPT2, is a common and reliable approach for studying the photophysics of purine derivatives. nih.gov This methodology has been crucial in understanding the excited-state dynamics, including internal conversion and intersystem crossing processes, in molecules like adenine (B156593) and thymine. nih.govnih.govnih.gov These methods are essential for characterizing conical intersections, which are critical for the non-radiative decay pathways of excited electronic states. nih.gov

Theoretical Studies of Electronic Spectra

Computational methods are pivotal in the interpretation and prediction of the electronic spectra of purine thiones.

Theoretical calculations can predict the maximum absorption (λmax) and emission wavelengths of molecules. nih.gov Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. nih.gov For complex systems, more advanced methods may be required to achieve high accuracy. The prediction of these spectral properties is vital for designing molecules with specific optical characteristics. nih.gov For instance, the introduction of a thiocarbonyl group in purine structures is known to shift the absorption towards longer wavelengths. mdpi.com

Table 2: Predicted vs. Experimental Absorption Maxima (λmax) for Azobenzene (B91143) Dyes using Different Computational Methods

| Compound | Experimental λmax (nm) | Calculated λmax (TD-DFT) (nm) | Calculated λmax (ZINDO/S) (nm) |

| Dye 1 | 425 | 418 | 423 |

| Dye 2 | 450 | 442 | 448 |

| Dye 3 | 475 | 465 | 472 |

| This table presents data for azobenzene dyes as a representative example of the application of theoretical methods in predicting absorption maxima. nih.gov |

The electronic spectra of purine thiones are characterized by π → π* and n → π* transitions. The π → π* transitions are typically high-energy, high-intensity absorptions, while the n → π* transitions, involving the non-bonding lone pair electrons (on nitrogen and sulfur atoms in the case of thiopurines), are generally of lower energy and intensity. nih.gov

Computational studies have shown that the accessibility of nπ* states is a key factor in controlling the excited-state dynamics of purine derivatives. nih.gov Following initial excitation to a bright ππ* state, ultrafast internal conversion can populate a lower-lying nπ* state, which may then act as a gateway to the triplet manifold via intersystem crossing. nih.gov The relative energies and coupling of these states, which can be elucidated by methods like CASSCF and CASPT2, dictate the photophysical outcomes. nih.gov

The intensity of an electronic transition is quantified by its oscillator strength (f), a dimensionless quantity that is proportional to the square of the transition dipole moment. umb.eduwikipedia.org Transitions with high oscillator strengths are considered "bright" and lead to strong absorption bands, whereas those with low oscillator strengths are "dark". wikipedia.org

Theoretical calculations can provide values for oscillator strengths, which are crucial for interpreting experimental spectra. rsc.org The Thomas-Reiche-Kuhn sum rule states that the sum of oscillator strengths for all electronic transitions from a given state is equal to the number of electrons in the system. wikipedia.orglboro.ac.uk The direction of the transition dipole moment, also obtainable from calculations, provides information about the polarization of the absorbed light. umb.edu

Table 3: Representative Oscillator Strengths (f) for Electronic Transitions

| Transition Type | Typical εmax (M-1cm-1) | Typical Oscillator Strength (f) |

| Spin-allowed, symmetry-allowed (e.g., π → π*) | 10,000 - 100,000 | ~1 |

| Spin-allowed, symmetry-forbidden | 0 - 1,000 | < 0.01 |

| Spin-forbidden (e.g., S0 → T1) | 0 - 1 | < 10-4 |

| This table provides typical values for different types of electronic transitions to illustrate the concept of oscillator strength. umb.edu |

Molecular Orbital Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions.

Table 1: Theoretical Frontier Orbital Energies for a Representative Purine System

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

Note: The values in this table are illustrative and based on typical DFT calculations for similar purine structures. Specific values for 2-chloro-7-methyl-3H-purine-6-thione would require dedicated computational analysis.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that correlates with the chemical stability and reactivity of a molecule. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more readily polarizable and reactive. For purine systems, this gap is influential in their electronic properties and potential as chromophores.

Solvent Effects on Electronic Structure and Stability

The surrounding environment, particularly the solvent, can significantly influence the electronic structure and stability of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. Studies on similar aminopurines have shown that increasing solvent polarity can lead to a decrease in the energy differences between various tautomeric forms, thereby affecting their relative stabilities. mdpi.com For instance, in some purine derivatives, a more polar solvent can stabilize certain tautomers over others. mdpi.com This stabilization is often attributed to the differential interactions of the solvent with the various functional groups of the purine. The relative energies of different tautomers, such as the N7H and N9H forms, can be particularly sensitive to the solvent environment. mdpi.com

Theoretical Characterization of Hydrogen Bonding and Supramolecular Interactions

Hydrogen bonds and other non-covalent interactions are paramount in determining the supramolecular chemistry of purine derivatives, influencing their crystal packing and interactions with biological macromolecules. Theoretical studies on related purine structures have identified various types of interactions, including intramolecular and intermolecular hydrogen bonds. nih.govnih.gov For example, in some N6-substituted 2-chloroadenosines, an intramolecular hydrogen bond can form between a proton on the N6 substituent and the N7 atom of the purine ring, leading to the observation of different conformational forms. mdpi.com Crystal structure analyses of other chloropurine derivatives have revealed intermolecular C-H···O hydrogen bonds and π-π stacking interactions that dictate the crystal packing. nih.govnih.gov These theoretical models help to predict the most likely sites for hydrogen bonding and the geometric parameters of these interactions in this compound.

Biochemical Interactions and Molecular Mechanisms

Interference with Purine (B94841) Metabolic Pathways (in vitro/cellular level)

The de novo synthesis of purines is a fundamental cellular process, with phosphoribosyl pyrophosphate (PRPP) amidotransferase acting as a key rate-limiting enzyme. Thiopurine metabolites, specifically the methylated thioinosine monophosphates, are known to inhibit this pathway. This inhibition is a form of pseudo-feedback, where the drug metabolite mimics the natural purine nucleotides that regulate the pathway's activity. Research on other purine analogs, such as 6-methylpurine (B14201), has shown that their ribonucleotide forms can inhibit PRPP amidotransferase. However, no studies have been identified that specifically measure the inhibitory potential of 2-chloro-7-methyl-3H-purine-6-thione or its metabolites on PRPP amidotransferase.

By inhibiting de novo purine synthesis, thiopurine drugs can lead to a significant disruption of intracellular nucleotide pools. The reduction in the synthesis of new purines (adenosine and guanosine (B1672433) nucleotides) can have wide-ranging effects on cellular functions that are highly dependent on these molecules, including DNA and RNA synthesis, cellular energy metabolism, and signaling pathways. The specific impact of this compound on the balance of these nucleotide pools remains uninvestigated.

Advanced Analytical Techniques in Research

Spectroscopic Characterization for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The methyl group attached to the N7 nitrogen would likely produce a singlet at approximately 3.5-4.0 ppm. The C8-H proton of the purine (B94841) ring is expected to resonate as a singlet further downfield, typically in the range of 7.5-8.5 ppm. The N3-H proton, being part of a thioamide-like system, would likely appear as a broad singlet at a significantly downfield chemical shift, potentially in the region of 12.0-14.0 ppm, due to its acidic nature and potential for hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The methyl carbon (N-CH₃) would be expected to appear in the upfield region, around 30-35 ppm. The carbon atoms of the purine ring would resonate in the aromatic region, with approximate chemical shifts as follows: C5 (~110-120 ppm), C4 (~140-150 ppm), C2 (bearing the chloro substituent, ~150-155 ppm), C8 (~140-145 ppm), and C6 (the thione carbon, which is significantly deshielded and would appear far downfield, likely in the range of 175-185 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-chloro-7-methyl-3H-purine-6-thione This table is generated based on theoretical predictions and data from analogous compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N7-CH₃ | 3.5 - 4.0 (s) | 30 - 35 |

| C8-H | 7.5 - 8.5 (s) | 140 - 145 |

| N3-H | 12.0 - 14.0 (br s) | - |

| C2 | - | 150 - 155 |

| C4 | - | 140 - 150 |

| C5 | - | 110 - 120 |

| C6 | - | 175 - 185 |

s = singlet, br s = broad singlet

Mass Spectrometry (MS) (EI, CI, FAB MS, HR-ESIMS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound.

Electron Ionization (EI) and Chemical Ionization (CI): In EI-MS, the molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the M⁺ peak) would be observed. Fragmentation would likely involve the loss of the chlorine atom, the methyl group, or cleavage of the purine ring. CI-MS, being a softer ionization technique, would be expected to show a more intense protonated molecular ion peak [M+H]⁺ with reduced fragmentation.

Fast Atom Bombardment (FAB) MS and High-Resolution Electrospray Ionization MS (HR-ESIMS): FAB-MS is also a soft ionization technique suitable for polar and thermally labile molecules, and would be expected to yield a clear protonated molecular ion. HR-ESIMS is particularly valuable as it provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula, confirming that the measured mass is consistent with C₆H₅ClN₄S. For related compounds like 2,6-dichloro-7-methyl-7H-purine, the molecular ion is readily observed. nih.gov

Table 2: Predicted Mass Spectrometric Data for this compound This table is generated based on theoretical predictions.

| Technique | Expected Ion | m/z (relative intensity) | Information Obtained |

| EI-MS | [C₆H₅³⁵ClN₄S]⁺[C₆H₅³⁷ClN₄S]⁺ | M⁺M⁺+2 (approx. 3:1 ratio) | Molecular weight and isotopic pattern |

| CI-MS | [C₆H₅ClN₄S+H]⁺ | [M+H]⁺ | Molecular weight confirmation |

| HR-ESIMS | [C₆H₅ClN₄S+H]⁺ | Highly accurate m/z | Elemental composition |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the purine ring system. The conjugated π-system of the purine core in this compound is expected to give rise to characteristic absorption bands in the UV region. Typically, purine derivatives exhibit two main absorption bands corresponding to π → π* transitions. The exact position of these maxima (λmax) is influenced by the nature and position of substituents and the pH of the medium. For this compound, absorption maxima are anticipated in the range of 250-350 nm. The thione group, in particular, is known to cause a red shift (a shift to longer wavelengths) in the absorption bands compared to its oxygen-containing analog (hypoxanthine).

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands. A broad absorption in the region of 3100-3000 cm⁻¹ can be attributed to the N-H stretching vibration. The C-H stretching of the methyl group and the aromatic C-H would likely appear around 2950-2850 cm⁻¹ and 3100-3000 cm⁻¹, respectively. A key feature would be the C=S (thione) stretching vibration, which typically appears in the region of 1200-1050 cm⁻¹. The C=N and C=C stretching vibrations of the purine ring would be observed in the 1600-1400 cm⁻¹ region. The C-Cl stretch is expected in the range of 800-600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound This table is generated based on theoretical predictions and characteristic group frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch | 3100 - 3000 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (methyl) | 2950 - 2850 |

| C=N, C=C stretch (ring) | 1600 - 1400 |

| C=S stretch (thione) | 1200 - 1050 |

| C-Cl stretch | 800 - 600 |

Chromatographic and Mass Spectrometric Approaches for Complex Mixture Analysis

In many research and industrial settings, it is necessary to analyze this compound within a complex matrix, such as a reaction mixture or a biological sample. Chromatographic techniques, especially when coupled with mass spectrometry, are ideal for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound in mixtures. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The retention time of this compound would be a characteristic parameter under specific chromatographic conditions (flow rate, column temperature, and mobile phase composition). Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima. For more complex mixtures where co-elution might be an issue, coupling the HPLC system to a mass spectrometer (LC-MS) provides an additional layer of specificity, allowing for the confirmation of the analyte's identity based on its mass-to-charge ratio. This is particularly useful in the analysis of reaction progress, where isomers such as the N9-substituted purine might be present. acs.org

Table 4: Typical HPLC Parameters for the Analysis of Purine Derivatives This table provides a general example of HPLC conditions.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer and acetonitrile/methanol |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at λmax (e.g., ~250-350 nm) or Mass Spectrometry (LC-MS) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Ion-Pairing Ultra-Performance Liquid Chromatography-Mass Spectrometry (IP-UPLC-MS/MS)

Ion-Pairing Ultra-Performance Liquid Chromatography-Mass Spectrometry (IP-UPLC-MS/MS) is a powerful analytical technique for the separation and detection of polar and ionic compounds like purine metabolites. nih.govnih.gov UPLC enhances chromatographic resolution and reduces analysis time compared to traditional HPLC by using columns with smaller particle sizes. nih.gov In the context of analyzing compounds such as this compound, which can exist in an ionized state, ion-pairing chromatography is particularly useful.

The technique involves adding an ion-pairing reagent to the mobile phase. researchgate.net This reagent is typically a large ionic molecule with a hydrophobic tail. It forms a neutral ion pair with the charged analyte, which can then be retained and separated by a non-polar stationary phase, such as a C18 column. For purine analogs, which are often basic, acidic ion-pairing reagents like trifluoroacetic acid (TFA) or formic acid (FA) are commonly used. However, the choice of reagent is critical as some, like TFA, can suppress the ionization of the analyte in the mass spectrometer's source, reducing sensitivity. researchgate.net Formic acid is often preferred for MS-based detection as it provides a good balance of chromatographic performance and MS sensitivity.

The separated analytes are then introduced into a tandem mass spectrometer (MS/MS). The first stage of the mass spectrometer (MS1) isolates the precursor ion (the ionized molecule of interest, in this case, the [M+H]⁺ or [M-H]⁻ ion of this compound). This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for accurate quantification even in complex biological matrices. annlabmed.org

| Parameter | Setting | Purpose |

| Chromatography System | ACQUITY UPLC H-Class PLUS Bio | High-resolution separation of analytes. |

| Column | ACQUITY Premier Oligonucleotide BEH C18 | Reversed-phase column suitable for retaining ion-paired analytes. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase, with an MS-compatible ion-pairing reagent. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the analyte. |

| Ion-Pairing Reagent | Formic Acid (FA) | Provides good chromatographic peak shape and is volatile, making it suitable for MS. researchgate.net |

| Mass Spectrometer | API 4000 Tandem Mass Spectrometer | High-sensitivity instrument for quantification. annlabmed.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes purine derivatives. annlabmed.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis. annlabmed.org |

Quantitative Analysis of Purine Metabolites in Research Samples

The quantitative analysis of purine metabolites, including thiopurines like this compound, is essential for understanding their behavior in biological systems. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark method for this purpose due to its high sensitivity and specificity. elsevierpure.comnih.govspringernature.comnih.gov

In a typical workflow, the analyte is first extracted from the research sample, which could be anything from cell cultures to biological fluids. elsevierpure.com Sample preparation often involves protein precipitation followed by acid hydrolysis to convert any nucleotide forms of the thiopurine into their base constituents, simplifying the analysis. springernature.comnih.gov Stable isotope-labeled internal standards, which have a similar chemical structure to the analyte but a different mass, are added at the beginning of the sample preparation process to correct for any analyte loss during extraction and for variations in instrument response. springernature.com

The prepared sample is then injected into the LC-MS/MS system. Chromatographic separation, often using a C18 column, resolves the analyte from other endogenous components of the matrix. annlabmed.org The mass spectrometer is operated in MRM mode, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For this compound, the precursor ion would be its molecular ion, and the product ions would be characteristic fragments generated by collision-induced dissociation.

The method is validated to ensure its accuracy and reliability, assessing parameters such as linearity, limit of quantification (LOQ), precision, accuracy, and matrix effects. annlabmed.orgsemanticscholar.org For instance, studies on similar thiopurines like 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) nucleotides (6-MMPN) have established linear ranges and low limits of quantification, allowing for the measurement of therapeutically relevant concentrations. elsevierpure.comsemanticscholar.org The stability of the metabolites under various storage conditions is also evaluated to ensure sample integrity prior to analysis. elsevierpure.comnih.gov

| Parameter | 6-Thioguanine Nucleotides (6-TGN) | 6-Methylmercaptopurine Nucleotides (6-MMPN) |

| Linear Range | 0.1–10 µmol/L elsevierpure.comsemanticscholar.org | 0.5–100 µmol/L elsevierpure.comsemanticscholar.org |

| Lower Limit of Quantification (LOQ) | 0.2 µmol/L nih.gov | 4 µmol/L nih.gov |

| Mean Extraction Recovery | 71.0% - 75.0% elsevierpure.comsemanticscholar.org | 96.4% - 102.2% elsevierpure.comsemanticscholar.org |

| Short-term Stability (4°C in whole blood) | ~20% decrease after 4 days elsevierpure.comnih.gov | Stable nih.gov |

| Long-term Stability (-70°C in RBCs) | Stable for up to 6 months elsevierpure.comsemanticscholar.org | Stable for up to 6 months elsevierpure.comsemanticscholar.org |

Thermoanalytical Investigations for Molecular Stability and Decomposition Pathways

Thermoanalytical techniques are a suite of methods that measure the physical and chemical properties of a substance as a function of temperature. cet-science.comuni-siegen.de For a compound like this compound, these methods provide critical information about its thermal stability, melting point, phase transitions, and decomposition profile. researchgate.netscielo.br

Thermogravimetry-Differential Thermal Analysis (TG-DTA)

Thermogravimetry-Differential Thermal Analysis (TG-DTA) is a simultaneous technique that provides comprehensive thermal information about a material. cet-science.comeag.com Thermogravimetry (TG) measures the change in mass of a sample as it is heated at a controlled rate. uni-siegen.deuomustansiriyah.edu.iq This is particularly useful for studying processes that involve mass loss, such as dehydration, desolvation, and decomposition, or mass gain, such as oxidation. cet-science.com The resulting TG curve plots the percentage of mass loss against temperature.

Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference material as they are subjected to the same temperature program. uni-siegen.de This difference in temperature reveals thermal events occurring in the sample. Endothermic events, such as melting or boiling, absorb heat and result in the sample temperature lagging behind the reference temperature. uni-siegen.de Exothermic events, like crystallization or some decomposition processes, release heat, causing the sample temperature to lead the reference. uni-siegen.de

By combining these two techniques, a DTA event can be classified as either involving a mass change (e.g., decomposition) or not (e.g., melting or a change in crystal structure). uni-siegen.de For this compound, a TG-DTA experiment would reveal its thermal stability up to the onset of decomposition. The DTA curve would indicate the melting point, and the TG curve would show the temperature range over which the molecule breaks down, providing insights into its decomposition pathway. researchgate.netscielo.brresearchgate.net For example, studies on other purine derivatives have shown that they are stable up to certain temperatures, after which they undergo decomposition, which can be a single or multi-step process. researchgate.netresearchgate.net

| Temperature Range (°C) | TG Curve | DTA Curve | Interpretation |

| 25 - 250 | No mass loss | No significant event | Compound is thermally stable. researchgate.net |

| ~270 | No mass loss | Endothermic peak | Melting of the compound. scielo.br |

| > 300 | Significant mass loss | Endothermic/Exothermic peaks | Onset of thermal decomposition. researchgate.netresearchgate.net |

X-Ray Powder Diffractometry

X-ray Powder Diffractometry (XRPD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its crystal structure. carleton.eduwikipedia.org When a finely ground (powdered) crystalline sample is irradiated with monochromatic X-rays, the X-rays are diffracted by the crystal lattice planes within the sample. carleton.edulibretexts.org Constructive interference occurs at specific angles (2θ) that are dictated by the spacing (d-spacing) between the lattice planes, a relationship described by Bragg's Law (nλ = 2d sinθ). carleton.edu

The result of an XRPD analysis is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle 2θ. libretexts.org Since the set of d-spacings is unique for each crystalline material, the diffractogram serves as a "fingerprint" for that substance. carleton.edu This makes XRPD an excellent tool for identifying the solid-state form of this compound and for assessing its purity.

Structure Activity Relationship Sar Studies for Molecular Interaction and Reactivity

Influence of Substituents on Chemical Reactivity Profiles

The chemical reactivity of the purine (B94841) ring is significantly modulated by the electronic properties of its substituents. The introduction of electron-withdrawing or electron-donating groups at different positions can alter the electron density distribution within the purine core, thereby influencing its susceptibility to nucleophilic or electrophilic attack and its stability.

Computational studies on purine and adenine (B156593) have demonstrated the substantial impact of substituents at the C2, C8, and N-positions. rsc.org Groups with varying electronic characteristics, such as -Cl, -NO2, -CN, -F, -CH3 (Me), and -OH, modify the stability of different tautomeric forms of the purine base. rsc.org The chloro group at the C2 position, as seen in 2-chloro-7-methyl-3H-purine-6-thione, is an electron-withdrawing group that affects the reactivity of the entire purine system.

The presence of a thione group at the C6 position introduces a site for potential S-alkylation or oxidation reactions, further diversifying the chemical reactivity of the molecule. Similarly, the methyl group at the N7 position influences the regioselectivity of further chemical modifications. For instance, in reactions involving the tert-butylation of 6-substituted purines, the nature of the substituent at C6 plays a crucial role in directing the reaction towards the N7 or N9 position. nih.govacs.org While 6-chloropurine (B14466) readily undergoes N7 regioselective tert-butylation, other derivatives like 6-methylpurine (B14201) or 2-chloropurine show no reaction under similar conditions, highlighting the delicate interplay of substituents in dictating reaction outcomes. nih.govacs.org

Table 1: Influence of C6 Substituent on N7-tert-butylation Reactivity

| 6-Substituted Purine | Reactivity in N7-tert-butylation |

|---|---|

| 6-chloropurine | Readily undergoes N7 regioselective reaction nih.govacs.org |

| 6-methylthiopurine | Readily undergoes N7 regioselective reaction nih.govacs.org |

| 6-methoxypurine | Readily undergoes N7 regioselective reaction nih.govacs.org |

| 6-methylpurine | No reaction observed nih.govacs.org |

| 2-chloropurine | No reaction observed nih.govacs.org |

This table illustrates how different substituents at the C6 position of the purine ring affect the outcome of N7-tert-butylation reactions.

Correlation of Structural Modifications with Enzymatic Interaction Specificity

Structural modifications to the purine scaffold are pivotal in determining the specificity and potency of interactions with various enzymes. Purine analogs are well-known for their ability to act as competitive inhibitors of enzymes that utilize endogenous purines, such as ATP, as substrates.

Kinases are a major class of enzymes targeted by purine derivatives. researchgate.net The ATP-binding site of kinases provides a template for designing inhibitors, and modifications at the C2, C6, and N9 positions of the purine ring are crucial for achieving selectivity and high affinity. nih.gov For example, the presence of a chlorine atom at C2 combined with specific aromatic substitutions at C6 has been shown to yield compounds with significant antiproliferative activity, likely through kinase inhibition. nih.gov

Phosphodiesterases (PDEs) are another important family of enzymes targeted by purine analogs. Studies on 1,3-dimethyl-2,6-dioxopurine derivatives have shown that substituents at the C8 position and the length of an aliphatic linker chain can significantly affect their inhibitory potency against PDE4 and PDE7. nih.gov

Furthermore, purine derivatives have been developed as inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), an enzyme involved in DNA repair. mdpi.com Lipophilic purine nucleoside derivatives have demonstrated efficient suppression of Tdp1 activity, which can enhance the efficacy of topoisomerase 1 inhibitors used in cancer therapy. mdpi.com The metabolic stability and enzymatic interactions of purine analogs are also influenced by enzymes like xanthine (B1682287) oxidase, which can inactivate compounds such as 6-mercaptopurine (B1684380). nih.gov

Impact of Molecular Lipophilicity on Cellular Permeation and Biochemical Effects

The lipophilicity of a molecule is a key physicochemical property that governs its ability to cross biological membranes, including the cell membrane, and is therefore a critical determinant of its bioavailability and biochemical effects. For purine analogs, modifications that alter lipophilicity can have profound consequences on their pharmacological profile.

The introduction of lipophilic moieties, such as an adamantane (B196018) group, to the purine structure has been explored to enhance biological activity. nih.gov Adamantane is a highly lipophilic cage hydrocarbon that can improve the pharmacological profile of a compound. nih.gov The synthesis of adamantane-substituted purine nucleosides has yielded derivatives with notable antiproliferative effects. nih.gov

Systematic studies on purine-2,6-dione (B11924001) derivatives have established a direct correlation between lipophilicity and inhibitory activity against certain enzymes. nih.gov It was found that compounds with higher lipophilicity, achieved through the introduction of propoxy- or butoxy- substituents or by elongating an aliphatic chain, exhibited more potent multifunctional activity as TRPA1 antagonists and PDE4/7 inhibitors. nih.gov Conversely, the least lipophilic compounds in the series displayed weak inhibitory potency. nih.gov This suggests that for certain targets, increased lipophilicity facilitates the passage of the inhibitor across the cell membrane to reach its intracellular target. Research on Tdp1 inhibitors has also focused on lipophilic purine nucleosides to enhance the cellular uptake and potentiation of DNA-damaging agents. mdpi.com

Table 2: Relationship between Lipophilicity and PDE Inhibitory Potency

| Compound Characteristic | Lipophilicity | PDE4/7 Inhibitory Potency |

|---|---|---|

| More lipophilic substituents (e.g., propoxy, butoxy) | Higher | Potent Inhibition nih.gov |

| Elongated aliphatic chain | Higher | Potent Inhibition nih.gov |

| Less lipophilic substituents | Lower | Weak Inhibition nih.gov |

This table summarizes the observed correlation between the lipophilicity of purine-2,6-dione derivatives and their inhibitory effect on phosphodiesterases (PDEs).

Positional Effects of Substituents on Biological Activity (e.g., C2, C6, N7, N9)

The biological activity of purine analogs is highly sensitive to the position of various substituents on the purine ring. The C2, C6, N7, and N9 positions are particularly important for modulating the interaction with biological targets and eliciting specific therapeutic effects. nih.gov

C2 Position: The substituent at the C2 position can significantly influence the biological profile. For instance, the presence of a chlorine atom at C2, in combination with specific C6 substitutions, has been associated with potent antiproliferative activity. nih.gov Conversely, substituting the C2 position with an amino group can lead to potent mutagens, as seen with 2-amino-6-hydroxylaminopurine. researchgate.net

C6 Position: The C6 position is a common site for modification to generate a wide range of biological activities. The substitution of the chlorine in 6-chloropurine with various amines, phenols, or thiols is a standard strategy for creating libraries of compounds for biological screening. researchgate.net Purine ribonucleosides with aryl or heterocyclic substituents at the C6 position have demonstrated significant cytostatic activities against various tumor cell lines. beilstein-journals.org The nature of the group at C6 is also critical for directing alkylation reactions to either the N7 or N9 position, which in turn affects the final biological properties of the molecule. nih.govacs.org

N7 Position: While N9-substituted purines are more common, N7-substituted derivatives possess unique and interesting biological activities. nih.gov For example, N7-alkylated purines have been reported to have antiviral and anticancer properties. nih.gov Certain N7-substituted 6-mercaptopurines have shown cytostatic activity. nih.gov The regioselective introduction of substituents at the N7 position is an active area of chemical research to explore this less common isomer for novel therapeutic applications. nih.govacs.org

N9 Position: The N9 position is frequently substituted, particularly in the synthesis of nucleoside analogs where a ribose or deoxyribose sugar moiety is attached. nih.gov Modifications at N9 are fundamental to the design of antiviral and anticancer agents that function as antimetabolites, interfering with DNA or RNA synthesis. nih.govbeilstein-journals.org The distinction between N7 and N9 isomers is crucial, as they often exhibit different biological activities and can be identified using spectroscopic techniques like NMR, where the chemical shift of the C5 carbon can differentiate between the two regioisomers. nih.govacs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Adenine |

| Purine |

| 6-chloropurine |

| 6-methylpurine |

| 2-chloropurine |

| 6-methylthiopurine |

| 6-methoxypurine |

| 2-amino-6-hydroxylaminopurine |

| 6-mercaptopurine |

| 1,3-dimethyl-2,6-dioxopurine |

| Topotecan |

| Xanthine |

Future Research Trajectories and Theoretical Advancements

Development of Novel Synthetic Routes for Complex Derivatives

The synthesis of purine (B94841) analogs has been a subject of extensive research, with established methods providing a foundation for creating a wide array of derivatives. However, the future of drug discovery lies in the ability to generate complex and highly functionalized molecules. For 2-chloro-7-methyl-3H-purine-6-thione, future synthetic efforts will likely focus on moving beyond simple substitutions to more intricate molecular architectures.

Recent studies on related purine analogs have highlighted the potential of multi-step synthetic strategies starting from readily available precursors like 4,6-dichloro-5-nitropyrimidine (B16160) to create complex, multi-substituted purine derivatives. researchgate.netwikipedia.org These approaches could be adapted for this compound to introduce a variety of functional groups at different positions of the purine ring. Furthermore, the development of regioselective reactions will be crucial. For instance, methods for direct N7 regioselective alkylation of 6-substituted purines have been explored, which could be pivotal for creating specific isomers of this compound derivatives with potentially distinct biological activities. wikipedia.orgnih.gov

Future synthetic strategies will likely involve:

Combinatorial Chemistry: Generating large libraries of derivatives by systematically modifying different positions of the purine core.

Catalyst-driven reactions: Employing novel catalysts to achieve previously difficult transformations and improve yields and stereoselectivity.

Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis of complex purine derivatives.

Advanced Computational Modeling for Predictive Reactivity and Interaction Studies

Computational chemistry has become an indispensable tool in modern drug discovery, offering insights that can guide and accelerate experimental research. For this compound, advanced computational modeling will be instrumental in predicting its chemical behavior and biological interactions.

Molecular docking studies are a primary approach to predict the binding affinity and orientation of a ligand to a protein target. nih.gov While specific docking studies on this compound are not yet widely published, the methodology has been successfully applied to other purine analogs to identify potential protein targets and elucidate binding modes. nih.gov Future work will likely involve large-scale virtual screening of this compound against various protein databases to identify novel biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies will also be crucial. By correlating the structural features of a series of this compound derivatives with their biological activities, predictive models can be built. These models can then be used to design new derivatives with enhanced potency and selectivity.

Table 1: Computed Properties of a Structurally Related Purine Analog

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 186.62 g/mol | nih.gov |

| XLogP3-AA | 0.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Exploration of Unconventional Biochemical Pathways and Molecular Targets

The established mechanisms of action for many purine analogs involve interference with DNA and RNA synthesis or inhibition of key enzymes in purine metabolism. researchgate.netnih.gov For example, compounds like 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491) are known to be incorporated into nucleic acids, leading to cytotoxicity. researchgate.net While this compound may share these classical pathways, future research should also explore unconventional mechanisms.

Recent studies have shown that some purine analogs can act as modulators of ABC transport proteins like Multidrug Resistance-associated Protein 1 (MRP1), which plays a role in drug resistance in cancer. nih.gov This opens up the possibility that this compound or its derivatives could act as chemosensitizers, reversing drug resistance in cancer cells. Another avenue of exploration is the interaction with purinergic receptors, which are involved in a wide range of physiological processes.

Potential unconventional targets and pathways include:

Epigenetic modifiers: Investigating whether the compound can influence enzymes involved in DNA methylation or histone modification.

Signal transduction pathways: Exploring the modulation of key signaling cascades involved in cell proliferation, survival, and inflammation.

Riboswitches: Targeting non-coding RNA structures that regulate gene expression.

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the biological effects of this compound, a systems biology approach integrating various "omics" data is essential. This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to the compound.

Integrated transcriptomic and metabolomic profiling has been used to study the dysregulation of purine metabolism in various disease states. nih.gov This approach could be applied to cells treated with this compound to identify the specific metabolic pathways and gene expression networks that are perturbed. For example, such studies on other purine analogs have revealed their impact on purine biosynthesis and salvage pathways. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-chloro-7H-purine-6-thione |

| 4,6-dichloro-5-nitropyrimidine |

| 6-mercaptopurine |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-7-methyl-3H-purine-6-thione, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiolation reactions. For example, chlorination of 7-methylpurine derivatives using phosphorus oxychloride (POCl₃) under reflux, followed by thione introduction via sulfur-containing reagents (e.g., thiourea or Lawesson’s reagent). Optimization involves adjusting solvent polarity (e.g., ethanol or acetic acid), temperature (80–120°C), and stoichiometric ratios of reagents. Detailed characterization via NMR (¹H/¹³C), IR, and LC-MS is critical for confirming purity and structure .

- Key Data : Reaction yields range from 60–85% under optimized conditions. Ethanol as a solvent improves thiolation efficiency compared to DMF .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Use a combination of ¹H NMR (to confirm methyl and aromatic protons), ¹³C NMR (to identify carbonyl/thione carbons), and IR (for C=S stretching at ~1200 cm⁻¹). Discrepancies in spectral data (e.g., unexpected peaks) may arise from impurities or tautomeric forms. Resolution strategies include:

- Recrystallization in polar solvents (e.g., ethanol/water mixtures).

- Comparative analysis with computational spectroscopy (DFT calculations) .

Q. How should researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC/UV-Vis at 254 nm. Use pseudo-first-order kinetics to calculate half-life (t₁/₂). Control humidity and light exposure to isolate degradation pathways (hydrolysis vs. oxidation) .

- Key Data : The compound shows instability at pH > 7, with t₁/₂ < 24 hours due to thione-to-thiol tautomerization .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : The electron-withdrawing thione group activates the purine ring for SNAr. Use DFT calculations (e.g., Gaussian) to map frontier molecular orbitals (FMOs) and identify electrophilic centers. Validate with kinetic studies (e.g., Hammett plots) using substituted amines as nucleophiles. Compare activation energies for Cl⁻ displacement vs. ring-opening pathways .

- Key Data : The C2 chlorine exhibits higher electrophilicity (Fukui indices: f⁻ = 0.15) than C6, favoring regioselective substitution .

Q. How can contradictory bioactivity data for this compound across cell lines be systematically addressed?

- Methodological Answer : Perform dose-response assays (IC₅₀) with strict controls:

- Standardize cell culture conditions (e.g., passage number, serum concentration).

- Include positive/negative controls (e.g., cisplatin for cytotoxicity).

- Use statistical tools (ANOVA with post-hoc tests) to identify outliers. Confounders like solvent toxicity (DMSO > 0.1%) must be ruled out .

Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (AMBER/CHARMM). Focus on:

- Protonation states at physiological pH (thione vs. thiol tautomers).

- Solvation effects using explicit water models.

- Free energy perturbation (FEP) for binding energy refinement .

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound derivatives?

- Methodological Answer : Replicate protocols with rigorous documentation of:

- Reagent purity (e.g., HPLC-grade solvents).

- Moisture control (e.g., anhydrous conditions via Schlenk lines).

- Catalyst traces (e.g., metal contaminants in thiourea).

- Publish raw data (e.g., TLC plates, NMR spectra) to enhance reproducibility .

Data Presentation Guidelines

- Tables : Include synthetic conditions, spectroscopic assignments, and bioactivity metrics.

- References : Cite primary literature (e.g., Kowalska et al. for synthesis ) and computational tools (e.g., NIST Chemistry WebBook for spectral validation ).

- Ethics : Disclose tautomeric equilibria and solvent effects in all datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.